Dynamin IN-1 is a small molecule inhibitor specifically targeting the dynamin protein, which plays a crucial role in membrane fission during endocytosis. This compound has garnered attention for its ability to inhibit the GTPase activity of dynamin, thereby affecting cellular processes that depend on this protein. The discovery of Dynamin IN-1 has significant implications for understanding endocytic pathways and the development of therapeutic strategies targeting related diseases.
Dynamin IN-1 is classified as a GTPase inhibitor. It was identified through high-throughput screening of chemical libraries aimed at finding compounds that could modulate dynamin's activity. The compound is derived from modifications of earlier dynamin inhibitors, such as dynasore, which was initially discovered by screening approximately 16,000 compounds for their ability to inhibit dynamin GTPase activity .
The synthesis of Dynamin IN-1 involves several key steps, typically beginning with the formation of a core structure that interacts with the GTPase domain of dynamin. The synthesis process may include:
These methods are critical for ensuring that the synthesized compound functions effectively in biological assays .
The molecular structure of Dynamin IN-1 includes several functional groups that facilitate its interaction with the dynamin protein. Key features include:
The precise three-dimensional structure can be elucidated through techniques like X-ray crystallography or NMR spectroscopy, providing insights into how the compound interacts with dynamin at the molecular level .
Dynamin IN-1 primarily acts through non-competitive inhibition of dynamin's GTPase activity. This mechanism involves:
The kinetics of this reaction can be analyzed using enzyme kinetics models to determine parameters such as inhibition constants and reaction rates .
The mechanism by which Dynamin IN-1 exerts its effects involves several steps:
Experimental data show that treatment with Dynamin IN-1 leads to significant reductions in endocytic activity in various cell types, confirming its efficacy as an inhibitor .
Dynamin IN-1 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate experimental conditions when using Dynamin IN-1 in biological assays .
Dynamin IN-1 has several significant applications in scientific research:
Dynamin 1 (DNM1) exhibits neuron-specific expression and governs synaptic vesicle recycling with ultra-rapid kinetics required for neurotransmission. Crystallographic studies reveal its extended structure: the GTPase domain and bundle signaling element (BSE) sit atop a helical stalk formed by the MD and GED, with the PH domain flexibly tethered for membrane engagement [1]. Mutations disrupting dynamin 1 oligomerization (e.g., G397D) abolish assembly-stimulated GTPase activity and membrane fission, underscoring the essential role of intermolecular stalk interactions in its mechanochemistry [1]. Dynamin 2 (DNM2) displays ubiquitous expression and regulates clathrin-mediated endocytosis, caveolae internalization, and receptor trafficking across diverse cell types. It exhibits higher basal GTPase activity and affinity for GTP compared to DNM1, suggesting specialized regulatory mechanisms tailored to its housekeeping functions [2] [8]. Dynamin 3 (DNM3) shows testis-predominant expression and modulates post-synaptic receptor recycling, though its functions remain less characterized.
Table 1: Key Mammalian Dynamin Isoforms and Their Functional Roles
Isoform | Gene | Primary Expression | Cellular Functions | Disease Associations |
---|---|---|---|---|
Dynamin 1 | DNM1 | Neurons | Synaptic vesicle endocytosis | Epilepsy, Lennox-Gastaut syndrome |
Dynamin 2 | DNM2 | Ubiquitous | Clathrin-mediated endocytosis, Golgi trafficking, cytokinesis | Charcot-Marie-Tooth disease, Centronuclear myopathy |
Dynamin 3 | DNM3 | Testes, lung, brain (post-synaptic) | Post-synaptic AMPA receptor recycling | Neurodevelopmental disorders |
Dysregulated dynamin activity contributes significantly to diverse pathologies, validating its therapeutic targeting. Dominant-negative DNM2 mutations cluster within the PH domain (e.g., R465W, R522H) and cause Charcot-Marie-Tooth neuropathy (CMT) and centronuclear myopathy (CNM) by disrupting phosphoinositide binding and membrane recruitment, leading to impaired endocytosis and muscle cell organization [5] [10]. In neurology, de novo DNM1 mutations cause severe epileptic encephalopathies (e.g., Lennox-Gastaut syndrome) by dominant-negative disruption of synaptic vesicle recycling, while upregulated DNM1 expression is observed in Alzheimer’s disease models, influencing amyloid precursor protein processing [5] [7]. In oncology, dynamin 2 overexpression enhances growth factor receptor signaling and cancer cell migration, while mitochondrial dynamin-like protein DRP1 drives fission linked to apoptosis resistance in lung and breast cancers [5] [10]. These disease connections, combined with dynamin’s unique structural features, make it a compelling target for chemical probe development to dissect trafficking mechanisms and explore therapeutic interventions.
First-generation dynamin inhibitors like Dynasore established proof-of-concept for pharmacological GTPase blockade but suffered significant off-target effects. Dynasore inhibits DNM1, DNM2, and DRP1 with IC₅₀ ~15 μM but also impairs mitochondrial respiration and modulates unrelated GTPases like Cdc42 [3] [6] [9]. Its cell-based activity (~30-80 μM) further reflects limited potency and selectivity. Structure-activity relationship (SAR) studies identified hydroxy-dynasore with improved solubility but similar limitations [10]. Subsequent generations aimed for enhanced specificity and potency:
Table 2: Evolution of Key Dynamin GTPase Inhibitors
Inhibitor Class | Representative Compound | IC₅₀ (Dynamin) | Selectivity vs. DRP1 | Key Advantages/Limitations |
---|---|---|---|---|
Semicarbazones | Dynasore | ~15 μM | Low (inhibits DRP1) | First-generation; rapid cellular uptake; significant off-target effects |
Naphthylamides | Dynamin IN-1 | 1.0 μM | High (>50-fold selective) | Improved potency and selectivity; research tool compound |
Indoles | Dynole 34-2 | 0.7 μM (Dyn1) | Moderate | High potency; may inhibit ion channels |
Pyrimidinones | Pyrimidyn 7 | 0.03 μM | Moderate | Exceptional potency; complex cellular activity |
Dynamin IN-1 (CAS 1345853-50-0) emerged from medicinal chemistry efforts to address dynasore's limitations. Its 2-naphthoamide core and optimized side chains confer sub-μM inhibition (IC₅₀ = 1.0 µM) against DNM1 and DNM2 GTPase activity while showing negligible activity against DRP1 and unrelated small GTPases like MxA or Cdc42 [4] [10]. This >50-fold selectivity positions Dynamin IN-1 as a superior probe for dissecting classical dynamin functions in cellular physiology and disease models. Its physicochemical properties (MW=344.45 g/mol, C₂₃H₂₄N₂O) facilitate cellular permeability, enabling robust inhibition of dynamin-dependent endocytosis at low micromolar concentrations in live-cell assays [4] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3